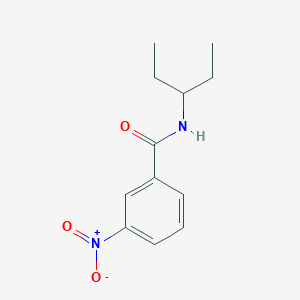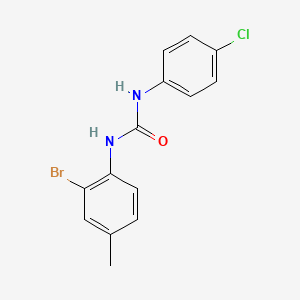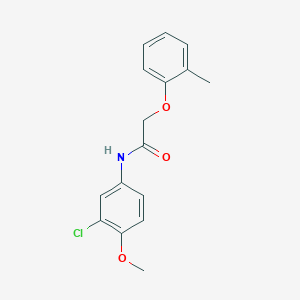
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, also known as THN, is a synthetic compound that has been studied for its potential therapeutic applications. THN belongs to the class of hydrazones and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells. In addition, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to modulate the activity of various transcription factors, including NF-κB and STAT3, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can reduce tumor growth, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the growth of cancer cells and reduce inflammation. However, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. In addition, the development of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide derivatives with improved pharmacological properties may also be a promising avenue of research.
Conclusion:
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, or 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, is a synthetic compound that has been studied for its potential therapeutic applications. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide exhibits a range of biological activities, including cytotoxicity against cancer cells, anti-inflammatory activity, and neuroprotective activity. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide research, including the investigation of its potential as a therapeutic agent for various diseases and the development of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide derivatives with improved pharmacological properties.
合成法
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can be synthesized through a condensation reaction between 2-naphthohydrazide and 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent, and the product is obtained through a series of purification steps. The purity of the final product is verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1-hydroxy-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-17-11-9-14(19(27-2)20(17)28-3)12-22-23-21(25)16-10-8-13-6-4-5-7-15(13)18(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXHYGWGWKWRHG-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)

![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)

![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)


![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)
